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carboxylate

Cat. No.: B153255 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate) is a cornerstone intermediate in

modern medicinal chemistry and pharmaceutical development.[1] The strategic application of

the tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms of the

piperazine ring allows for selective functionalization at the remaining free secondary amine.[1]

[2] This mono-protection strategy is fundamental in constructing complex molecular

architectures found in a multitude of active pharmaceutical ingredients (APIs).[3][4] The Boc

group offers robust stability across a wide range of reaction conditions while being readily

removable under mild acidic protocols, making it an ideal protecting group.[2][3] This guide

provides an in-depth overview of N-Boc-piperazine, including its synthesis, key functionalization

reactions, deprotection strategies, and applications, supplemented with detailed experimental

protocols and comparative data.

Physicochemical and Spectroscopic Data
Understanding the properties of N-Boc-piperazine is essential for its effective use in synthesis.

It is typically a white to off-white crystalline or waxy solid, soluble in various common organic

solvents.[1][4]

Table 1: Physicochemical Properties of N-Boc-Piperazine
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Property Value Reference(s)

CAS Number 57260-71-6 [1][4]

Molecular Formula C₉H₁₈N₂O₂ [1][4]

Molecular Weight 186.25 g/mol [1][4]

Appearance
White to off-white crystalline

powder/waxy solid
[1]

Melting Point 43-49 °C [1][4]

Boiling Point 258 °C at 760 mmHg [1][4]

Density 1.03 g/cm³ [1][4]

| Flash Point | 109.8 °C |[1][4] |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for N-Boc-Piperazine

Nucleus
Chemical Shift (δ,
ppm)

Multiplicity /
Assignment

Reference(s)

¹H NMR ~3.32 (t)
4H, -CH₂-N(Boc)-
CH₂-

[5]

~2.70 (t) 4H, -CH₂-NH-CH₂- [5]

~2.56 (br s) 1H, -NH- [5]

1.46 (s) 9H, -C(CH₃)₃ [6]

¹³C NMR ~154.8 1C, C=O (carbamate) [6]

~79.3 1C, -C(CH₃)₃ [6]

~46.2
4C (avg), Piperazine

ring carbons
[7]

~28.7 3C, -C(CH₃)₃ [6]

Note: Chemical shifts can vary slightly depending on the solvent and instrument.
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Synthesis of N-Boc-Piperazine
The selective mono-protection of piperazine is the most common route for synthesizing N-Boc-

piperazine. An alternative, highly efficient method suitable for industrial scale-up utilizes

diethanolamine as a starting material, avoiding the higher cost of piperazine and issues with di-

protection.[3][8]

Click to download full resolution via product page

Diagram 1: Comparative synthetic routes to N-Boc-Piperazine.

Table 3: Comparison of Synthetic Routes for N-Boc-Piperazine

Parameter
Route 1: Direct Protection
from Piperazine

Route 2: From
Diethanolamine

Starting Materials
Piperazine, Di-tert-butyl
dicarbonate (Boc₂O)

Diethanolamine, Thionyl
chloride, Boc₂O, Ammonia

Key Advantages Fewer steps

High yield (>93.5%), high

purity (>99%), low-cost

materials, milder conditions.[3]

[8][9]

Key Disadvantages

Formation of di-protected

byproduct, requires extensive

purification, higher cost of

piperazine.[3][10]

More synthetic steps involved.

[3]

Typical Overall Yield Moderate (e.g., 83%)[11] Excellent (e.g., 94.3%)[9]

Typical Purity
Variable, requires significant

purification.
>99%[3][9]

| Scalability | Can be challenging on a large scale. | Highly suitable for industrial production.[3]

[9] |
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Experimental Protocol: Synthesis from Diethanolamine
This three-step method is adapted from patented industrial processes and offers high yield and

purity.[9]

Step 1: Chlorination. To a reaction vessel, add thionyl chloride (3.0 equiv.). Add

diethanolamine (1.0 equiv.) dropwise, then heat the mixture to reflux for 4 hours. After

cooling, add purified water.[9]

Step 2: Boc Protection. Basify the solution from Step 1 with sodium carbonate until the pH is

>10. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) in an organic solvent. Stir

the reaction for 12-16 hours.[9]

Step 3: Aminolysis and Cyclization. Separate the organic layer containing tert-butyl bis(2-

chloroethyl)carbamate. Heat the solution to 60°C and slowly add ammonia water (3.2 equiv.)

over 3 hours. Maintain the temperature at 60°C for an additional 2.5 hours.[9]

Work-up and Purification. Cool the reaction mixture to below 25°C. Perform a liquid-liquid

extraction with ethyl acetate. Dry the combined organic layers over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[3][9] A

specific example reports a yield of 94.3% with a purity of 99.42%.[9]

Key Reactions and Functionalization
The primary utility of N-Boc-piperazine is the selective functionalization of its free secondary

amine. Common transformations include N-alkylation, reductive amination, and N-acylation.[2]
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N-Boc-Piperazine

N-Alkylation

R-X, Base
(e.g., K₂CO₃, MeCN)

Reductive Amination

R-CHO, Reducing Agent
(e.g., NaBH(OAc)₃, DCE)

N-Acylation

R-COCl or (RCO)₂O
Base (e.g., Et₃N, DCM)

Buchwald-Hartwig
Amination

Ar-X, Pd catalyst, Base

N-Alkyl-N'-Boc-Piperazine N-Alkyl-N'-Boc-Piperazine N-Acyl-N'-Boc-Piperazine N-Aryl-N'-Boc-Piperazine

Click to download full resolution via product page

Diagram 2: Key functionalization reactions of N-Boc-Piperazine.

Experimental Protocol: N-Alkylation with Alkyl Halide
This protocol describes a direct alkylation, a common method for forming C-N bonds.[11]

Reaction Setup: Dissolve N-Boc-piperazine (1.0 equiv.) in a suitable solvent such as

acetonitrile or acetone in a round-bottom flask.[11]

Add Base: Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[11]

Add Alkylating Agent: Add the primary alkyl halide (e.g., R-I or R-Br, 1.0-1.2 equiv.) to the

mixture.

Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is

consumed, as monitored by TLC or LC-MS.

Work-up: After cooling, filter off the base. Concentrate the filtrate under reduced pressure.

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water. Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-

alkyl-N'-Boc-piperazine.
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Purification: Purify the product using silica gel column chromatography if necessary.

Deprotection of the Boc Group
The removal of the Boc protecting group is a critical final step to unmask the second amine for

further reaction or to yield the final product. This is reliably achieved under acidic conditions.[1]

[12]

N-Substituted-N'-Boc-Piperazine

Condition1 Condition2

Work-up
1. Evaporate acid/solvent
2. Basify (e.g., NaHCO₃)

3. Extract with organic solvent

Monosubstituted Piperazine
(Free Base)

Monosubstituted Piperazine
(Hydrochloride Salt)

Yields Free Base Precipitates as salt

Click to download full resolution via product page

Diagram 3: Workflow for the acidic deprotection of N-Boc-Piperazine.

Experimental Protocol: Deprotection using TFA in DCM
This is a standard and highly effective method for Boc removal.[12]

Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous

dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom
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flask.

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid

(TFA, 5-10 equiv.) to the stirred solution.[12]

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for

1-4 hours, monitoring for completion by TLC or LC-MS.[12]

Work-up: Once complete, remove the DCM and excess TFA under reduced pressure.

Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue

until effervescence ceases and the pH is basic.[12]

Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers,

wash with brine, and dry over anhydrous Na₂SO₄.[12]

Isolation: Filter the solution and concentrate under reduced pressure to yield the deprotected

piperazine derivative.[12]

Table 4: Common Conditions for N-Boc Deprotection
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Reagent
System

Solvent
Temperatur
e

Typical
Time

Notes
Reference(s
)

Trifluoroace
tic Acid
(TFA)

Dichlorome
thane
(DCM)

0°C to RT 1-4 hours

Standard,
high-
yielding
method.
Work-up
requires
careful
basification
.

[12]

Hydrochloric

Acid (4M)
1,4-Dioxane Room Temp. 1-3 hours

Often

precipitates

the product

as the

hydrochloride

salt,

simplifying

isolation.

[12][13]

Hydrochloric

Acid (6N)
Aqueous Reflux 5 hours

Harsher

conditions,

used in

specific

protocols.

[14]

| Thermal (No Acid) | Various | 150-240 °C | Varies | Used in continuous flow applications;

avoids acid. |[15] |

Application in Active Pharmaceutical Ingredient
(API) Synthesis
N-Boc-piperazine is a key intermediate in the synthesis of numerous drugs. Its use in the

synthesis of Avapritinib and intermediates for the antifungal agent Posaconazole showcases its

importance.
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Case Study: Synthesis of an Avapritinib Intermediate
In the patented synthesis of the kinase inhibitor Avapritinib, N-Boc-piperazine is coupled with

ethyl 2-chloropyrimidine-5-carboxylate in a high-yield nucleophilic aromatic substitution (SNAr)

reaction to form a key intermediate.[16]

Coupling: N-Boc-piperazine is reacted with the chloropyrimidine derivative to form

intermediate 57.[16]

Functionalization: The ester group of 57 is converted to a Weinreb amide (58), which then

undergoes a Grignard reaction to install a 4-fluorobenzoyl group, yielding 59.[16]

Deprotection & Second Coupling: The Boc group of 59 is removed under acidic conditions,

and the resulting free amine is coupled with another heterocyclic fragment in a second SNAr

reaction to build the core of the Avapritinib molecule.[16]

This sequence highlights the classic "protect-react-deprotect-react" strategy enabled by the N-

Boc-piperazine intermediate.

Conclusion
N-Boc protected piperazine is an indispensable tool for organic and medicinal chemists. Its

well-defined reactivity allows for the selective and efficient construction of complex piperazine-

containing molecules. The availability of robust, scalable synthetic routes and reliable

functionalization and deprotection protocols ensures its continued and widespread use in the

development of novel therapeutics. The strategic choice between different synthetic and

deprotection methods, as outlined in this guide, allows researchers to optimize their synthetic

campaigns for yield, purity, and scalability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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